

A comparative study of catalysts for biphenyl hydrogenation to phenylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A Comparative Guide to Catalysts for Biphenyl Hydrogenation to **Phenylcyclohexane**

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of biphenyl to **phenylcyclohexane** (also known as cyclohexylbenzene) is a critical transformation in organic synthesis, providing a valuable intermediate for pharmaceuticals, liquid crystals, and as a high-performance solvent. The efficiency of this process is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

Catalyst Performance: A Quantitative Comparison

The choice of catalyst significantly impacts the conversion of biphenyl and the selectivity towards the desired product, **phenylcyclohexane**, versus the fully hydrogenated by-product, bicyclohexane. The following tables summarize the performance of several key noble and non-noble metal catalysts under various reaction conditions.

Non-Noble Metal Catalysts

Non-noble metal catalysts, particularly those based on nickel, have emerged as cost-effective and highly efficient alternatives to precious metal catalysts.

Catalyst	Support	Temp. (°C)	Pressure (MPa)	Time (h)	Biphenyl Conversion (%)	Phenyl cyclohexane Selectivity (%)	Phenyl cyclohexane Yield (%)	Reference
Skeletal Ni (QS-Ni)	-	70	1	4	100	99.4	99.4	[1]
20% Ni	SiO ₂ (300 m ² /g)	200	3	4	99.6	-	99.3	[2]
20% Co	SiO ₂	200	2	4	11.9	-	11.6	[2]
20% Fe	SiO ₂	200	2	4	2.5	-	2.4	[2]
20% Cu	SiO ₂	200	2	4	43.0	-	42.5	[2]
Ni-Mo sulfide	-	380	6	6	79	75.9 (CHB) / 24.1 (BCH)	60.0	[3]

Note: **Phenylcyclohexane** is also referred to as cyclohexylbenzene (CHB).

Noble Metal Catalysts

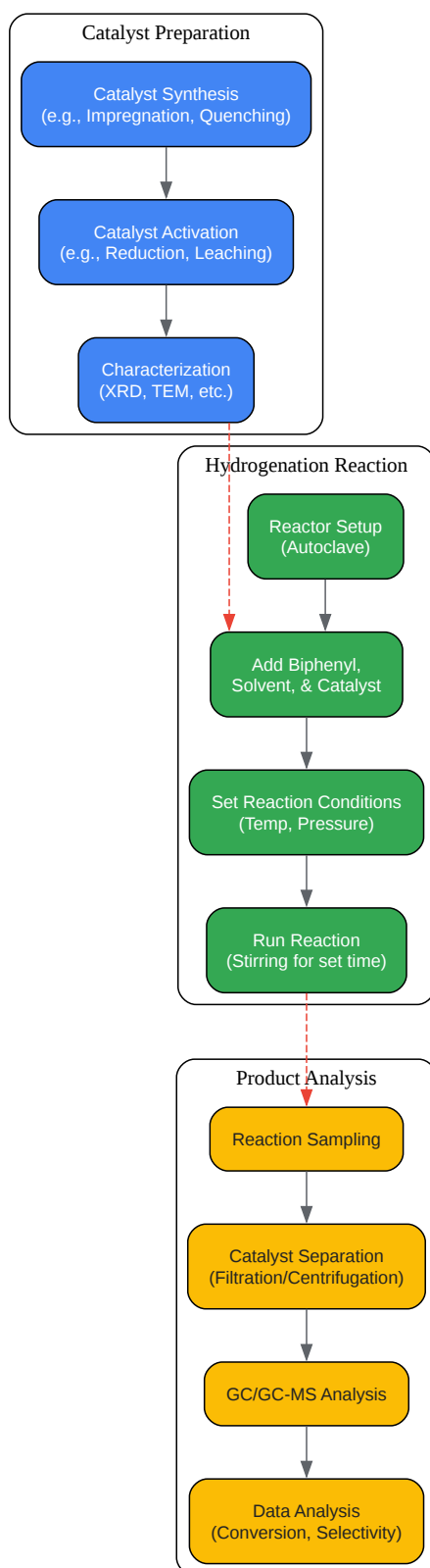
Noble metal catalysts are known for their high activity, though selectivity can be a challenge.

Catalyst	Support	Temp. (°C)	Pressure (MPa)	Time	Biphenyl Conversion (%)	Product Selectivity (%)	Reference
Ru/C	-	-	-	-	Active	66.8 (Phenylcyclohexane)	[1]
1.5 wt% Ru	SiO ₂ (300 m ² /g)	90	1	80 min	99.9	99.9 (Bicyclohexane)	[4]
Pd/C	-	-	-	-	Low Activity	-	[1]
Pt/C	-	-	-	-	Low Activity	-	[1]

Note: Bicyclohexane (BCH) is the fully hydrogenated product.

Experimental Workflow & Methodologies

The following diagram illustrates a typical experimental workflow for the catalytic hydrogenation of biphenyl.



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A generalized workflow for biphenyl hydrogenation experiments.

Detailed Experimental Protocols

1. Skeletal Ni Catalyst Preparation and Hydrogenation[1]

- **Catalyst Preparation:** Skeletal Ni (QS-Ni) is prepared from rapidly quenched Ni-Al alloy ribbons. The alloy powder is activated by leaching out aluminum with an excess of 20% NaOH aqueous solution at 368 K for 1 hour.
- **Hydrogenation Procedure:** The reaction is carried out in a high-pressure autoclave. For a typical experiment, 19.48 mmol of biphenyl, 15 mL of THF (solvent), and 0.376 g of the net Ni catalyst are used. The reactor is purged with hydrogen and then pressurized to 1.0 MPa. The reaction is conducted at a specific temperature (e.g., 343 K) with stirring. Product analysis is performed using gas chromatography (GC).

2. 20% Ni/SiO₂ Catalyst Preparation and Hydrogenation[2]

- **Catalyst Preparation:** A series of 20% Ni/SiO₂ catalysts are synthesized using the over-volume impregnation method with SiO₂ supports of varying specific surface areas (SSA).
- **Hydrogenation Procedure:** The selective hydrogenation of biphenyl is conducted in a high-pressure autoclave reactor. The reaction is typically run at 200 °C under a hydrogen pressure of 3 MPa for 4 hours, using isopropanol as the solvent. Online continuous sampling is employed for monitoring the reaction progress.

3. Ru/SiO₂ Catalyst Preparation and Hydrogenation[4]

- **Catalyst Preparation (Strong Electrostatic Adsorption - SEA):** Ru/SiO₂ catalysts are prepared using [Ru(NH₃)₆]Cl₃ as the precursor and fumed SiO₂ as the support. The SEA method involves adjusting the solution pH to facilitate uniform adsorption of metal ions onto the support surface through electrostatic interactions.
- **Hydrogenation Procedure:** The catalytic performance is evaluated in a high-pressure autoclave under mild conditions (90 °C, 1.0 MPa H₂, 80 min). Product analysis is conducted using GC-MS.

Discussion and Conclusion

The selective hydrogenation of biphenyl to **phenylcyclohexane** is achievable with high efficiency using both non-noble and noble metal catalysts.

- **Non-Noble Metals:** Skeletal Ni and supported Ni catalysts demonstrate excellent performance, achieving near-complete conversion of biphenyl and very high selectivity to **phenylcyclohexane** under relatively mild conditions.[1][2] These catalysts offer a significant cost advantage over noble metal systems. Other non-noble metals like cobalt, iron, and copper show considerably lower activity under similar conditions.[2]
- **Noble Metals:** While noble metal catalysts like Ruthenium are highly active for the hydrogenation of the aromatic rings in biphenyl, they often favor the formation of the fully hydrogenated product, bicyclohexane, especially with optimized preparation methods like SEA.[4] Palladium and Platinum on carbon supports have been reported to have low activity for this specific transformation.[1]

In conclusion, for the selective synthesis of **phenylcyclohexane**, nickel-based catalysts, particularly skeletal Ni and appropriately supported Ni catalysts, present a highly attractive option due to their high activity, selectivity, and lower cost. For applications where complete hydrogenation to bicyclohexane is desired, ruthenium-based catalysts are a superior choice. The selection of the catalyst should be guided by the desired product and economic considerations.

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- To cite this document: BenchChem. [A comparative study of catalysts for biphenyl hydrogenation to phenylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048628#a-comparative-study-of-catalysts-for-biphenyl-hydrogenation-to-phenylcyclohexane>]

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